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Compound of Interest

Compound Name: (+)-Scoulerine

Cat. No.: B1224586

Foreword: This document provides a comprehensive technical overview of the protoberberine
alkaloid (+)-Scoulerine, intended for researchers, scientists, and professionals in the field of
drug development and natural product chemistry. It covers the molecule's structural
characteristics, physicochemical properties, and its central role in the biosynthesis of other
significant alkaloids.

Molecular Structure and Identification

(+)-Scoulerine, also known as (S)-Scoulerine, discretamine, or aequaline, is a pivotal
benzylisoquinoline alkaloid.[1] Its structure is characterized by a tetracyclic protoberberine core,
which consists of a dibenzo[a,g]quinolizidine ring system.

The absolute configuration of the naturally occurring dextrorotatory enantiomer is (S) at the C-
13a chiral center. This stereochemistry is crucial for its biological activity and its role as a
substrate in various enzymatic transformations.

Key Structural Features:
o Core Skeleton: Protoberberine (5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine).

o Substitution Pattern: Two hydroxyl groups at positions C-2 and C-9, and two methoxy groups
at C-3 and C-10.
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» Chirality: A single stereocenter at the C-13a position, with the (+)-enantiomer having the (S)

configuration.

Table 1: Compound Identification

Identifier

IUPAC Name

Value

(13aS)-3,10-dimethoxy-6,8,13,13a-
tetrahydro-5H-isoquinolino[2,1-
blisoquinoline-2,9-diol[2]

Systematic Name

(13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-

6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[1]

Common Synonyms

(+)-Scoulerine, (S)-Scoulerine, (-)-Scoulerine, /-

Scoulerine, Discretamine, Aequaline[3][4]

CAS Number

6451-73-6[2]

Molecular Formula

C19H21NO4[2]

Molecular Weight

327.38 g/mol [1]

| INChl Key | KNWVMRVOBAFFMH-HNNXBMFYSA-N[2] |

*Note: The synonyms (-)-Scoulerine and |-Scoulerine are historical and can be misleading, as

the compound is dextrorotatory. The (S)-configuration is the correct stereochemical descriptor.

Physicochemical Properties

The physicochemical properties of (+)-Scoulerine are fundamental to its isolation,

characterization, and pharmacokinetic behavior. While extensive experimental data is not

available in all public literature, a combination of reported observations and validated

computational predictions provides a detailed profile.

Table 2: Physicochemical Data for (+)-Scoulerine
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Property Value Source

Experimental data not

Melting Point Not Available L .
found in cited literature.[5]
N ) ] Experimental data not found in
Boiling Point Not Available ) )
cited literature.
) ] ) Experimental data not found in
Optical Rotation ([a]D) Not Available ] )
cited literature.[5]
Water Solubility 0.25 g/L (Predicted) ALOGPS[6]
Practically Insoluble
i FooDB[5]
(Qualitative)
) N Slightly Soluble in Chloroform )
Organic Solvent Solubility Cayman Chemical[3]
& Methanol
logP (Octanol-Water Partition )
o 2.26 (Predicted) ALOGPS[6]
Coefficient)
2.86 (Predicted) ChemAxon|[6]
pKa (Strongest Acidic - )
) 9.18 (Predicted) ChemAxon|[6]
Phenolic OH)
pKa (Strongest Basic - Tertiary ]
) 6.21 (Predicted) ChemAxon|[6]
Amine)
Polar Surface Area 62.16 A2 (Predicted) ChemAxon|[6]
Hydrogen Bond Donors 2 ChemAxon|[6]

| Hydrogen Bond Acceptors | 5 | ChemAxon([6] |

Methodologies and Experimental Protocols

This section details the experimental protocols for the synthesis and characterization of (+)-
Scoulerine.
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A highly efficient method for producing enantiomerically pure (+)-Scoulerine involves a
chemoenzymatic approach. This process starts with the chemical synthesis of racemic
reticuline, which is then subjected to a kinetic resolution catalyzed by the Berberine Bridge
Enzyme (BBE).[7]

Protocol Summary:

o Racemic Substrate Synthesis: Racemic (£)-reticuline is synthesized via a multi-step chemical
pathway, typically involving a Bischler—Napieralski cyclization or a C1-alkylation approach.

» Enzymatic Reaction Setup: The kinetic resolution is performed in a biphasic system to
accommodate the substrate's solubility.

o Reaction Mixture: A toluene/buffer (70:30) mixture is prepared.

o Enzymes: Berberine Bridge Enzyme (BBE) is added at a concentration of 1 g/L, along with
catalase (5 g/L) to manage the hydrogen peroxide byproduct.

o Substrate: Racemic reticuline is added at a concentration of 20 g/L.

e Reaction Conditions: The mixture is incubated, typically for 24 hours, allowing the BBE to
selectively convert the (S)-reticuline enantiomer into (+)-Scoulerine. The (R)-reticuline
remains largely unreacted.

e Product Isolation:

o The reaction is quenched, and the organic and aqueous phases are separated.

o (+)-Scoulerine is extracted from the appropriate phase.

o Purification is achieved using flash chromatography on a silica column.

e Analysis: The enantiomeric excess (ee) of the resulting (+)-Scoulerine and the remaining
(R)-reticuline is determined by High-Performance Liquid Chromatography (HPLC) on a chiral
stationary phase.[7]
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Caption: Workflow for the chemoenzymatic synthesis of (+)-Scoulerine.

While specific experimental reports for (+)-Scoulerine are scarce, the following are standard
methodologies for determining key properties of alkaloids.

e Melting Point Determination: A calibrated digital melting point apparatus would be used. A
small, powdered sample of purified (+)-Scoulerine is packed into a capillary tube. The
temperature is ramped quickly to find an approximate range, followed by a slow ramp (1-2
°C/min) near the melting point to determine the precise range from the onset of melting to
complete liquefaction.

» Optical Rotation Measurement: The specific rotation would be measured using a polarimeter.
A solution of (+)-Scoulerine of known concentration (c, in g/mL) is prepared in a suitable
solvent (e.g., methanol or chloroform). The solution is placed in a sample tube of a known
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path length (I, in decimeters). The observed rotation (a) is measured at a specific
temperature (T) and wavelength (A, typically the sodium D-line at 589 nm). The specific
rotation is calculated as: [a]TA =a / (I * ¢).[8][9]

o pKa Determination by Potentiometric Titration: A solution of (+)-Scoulerine is prepared in a
co-solvent system (e.g., water/methanol) to ensure solubility. The solution is acidified to a
low pH (~2) with a standard acid (e.g., 0.1 M HCI). A standard base (e.g., 0.1 M NaOH) is
then titrated into the solution in small increments. The pH is recorded after each addition
using a calibrated pH meter. The pKa values are determined from the inflection points of the
resulting titration curve, corresponding to the half-equivalence points for the protonated
amine and the phenolic hydroxyl groups.

e Solubility Determination: The equilibrium solubility can be determined by adding an excess
amount of solid (+)-Scoulerine to a known volume of the solvent of interest (e.g., water,
buffer at a specific pH, organic solvents). The mixture is agitated at a constant temperature
until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the
concentration of (+)-Scoulerine in the clear supernatant is quantified using a validated
analytical method, such as HPLC or UV-Vis spectroscopy.

Biosynthesis and Biological Significance

(+)-Scoulerine is a central branch-point intermediate in the biosynthesis of a wide array of
protoberberine and related benzylisoquinoline alkaloids.[1] Its formation is a critical,
stereospecific step that dictates the downstream metabolic pathways.

The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of
steps to (S)-reticuline. The key transformation is the conversion of (S)-reticuline into (+)-
Scoulerine, a reaction catalyzed by the flavin-dependent Berberine Bridge Enzyme (BBE).[10]
This enzyme forms the characteristic C-8 to N "berberine bridge" via an oxidative C-C bond
formation, converting the benzylisoquinoline skeleton into the tetracyclic protoberberine
framework.

From (+)-Scoulerine, the pathways diverge to produce numerous pharmacologically important
alkaloids, including:

e Berberine: An antimicrobial and metabolic regulator.
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» Noscapine: An antitussive agent with potential anticancer properties.[10]

» Sanguinarine: A potent antimicrobial and anti-inflammatory agent.

» (S)-Stylopine and Protopine: Precursors to other complex alkaloids.
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Caption: Biosynthetic pathway of protoberberine alkaloids from (+)-Scoulerine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Scopine hydrochloride | C8BH14CINO2 | CID 24720972 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.(S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nim.nih.gov]
e 3. caymanchem.com [caymanchem.com]

e 4. biorlab.com [biorlab.com]

e 5. Showing Compound (S)-scoulerine (FDB030176) - FooDB [foodb.ca]

e 6. Scoulerine | C19H21NO4 | CID 22955 - PubChem [pubchem.ncbi.nlm.nih.gov]

» 7. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and
Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

8. Optical rotation - Wikipedia [en.wikipedia.org]

9. masterorganicchemistry.com [masterorganicchemistry.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://en.wikipedia.org/wiki/Noscapine
https://www.benchchem.com/product/b1224586?utm_src=pdf-body-img
https://www.benchchem.com/product/b1224586?utm_src=pdf-body
https://www.benchchem.com/product/b1224586?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Scopine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Scopine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/S_-Scoulerine
https://www.caymanchem.com/product/35140/scoulerine
https://biorlab.com/product/s-scoulerine/
https://foodb.ca/compounds/FDB030176
https://pubchem.ncbi.nlm.nih.gov/compound/22955
https://pmc.ncbi.nlm.nih.gov/articles/PMC3155283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3155283/
https://en.wikipedia.org/wiki/Optical_rotation
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10. Noscapine - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties and Structure of (+)-Scoulerine]. BenchChem, [2025]. [Online PDF]. Available at:
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of-the-scoulerine-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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